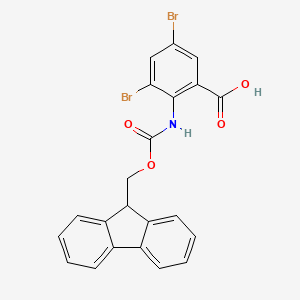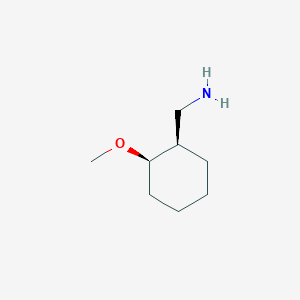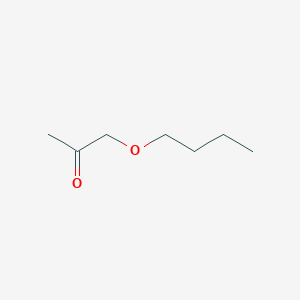
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dibromobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dibromobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dibromobenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Coupling Reaction: The protected amino acid is then coupled with 3,5-dibromobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of benzoic acid derivatives.
Fmoc Protection: Large-scale protection of amino acids using Fmoc chloride.
Automated Coupling: Use of automated peptide synthesizers to couple the protected amino acid with the brominated benzoic acid.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atoms, replacing them with hydrogen atoms.
Substitution: The bromine atoms can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of the de-brominated benzoic acid derivative.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
科学研究应用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its Fmoc protecting group.
Organic Synthesis: Utilized in the synthesis of complex organic molecules.
Biology
Protein Engineering: Employed in the modification of proteins and peptides for research purposes.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The compound exerts its effects primarily through its functional groups:
Fmoc Group: Protects the amino group during peptide synthesis, preventing unwanted reactions.
Bromine Atoms: Serve as reactive sites for further chemical modifications.
相似化合物的比较
Similar Compounds
Fmoc-Protected Amino Acids: Such as Fmoc-phenylalanine and Fmoc-tryptophan.
Dibromobenzoic Acid Derivatives: Such as 3,5-dibromo-4-hydroxybenzoic acid.
Uniqueness
Dual Functionality: Combines the protective properties of the Fmoc group with the reactivity of bromine atoms.
Versatility: Can be used in a wide range of chemical reactions and applications.
This compound’s unique combination of protective and reactive groups makes it a valuable tool in various fields of scientific research and industrial applications.
属性
分子式 |
C22H15Br2NO4 |
|---|---|
分子量 |
517.2 g/mol |
IUPAC 名称 |
3,5-dibromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H15Br2NO4/c23-12-9-17(21(26)27)20(19(24)10-12)25-22(28)29-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-10,18H,11H2,(H,25,28)(H,26,27) |
InChI 键 |
XESWZNZRYDPKRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4Br)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)



![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)





![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)

